molecular formula C14H18N4O6 B405637 N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide

N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide

Cat. No.: B405637
M. Wt: 338.32g/mol
InChI Key: FZCKWSJUOILXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide is a chemical compound with the molecular formula C14H18N4O6 It is characterized by the presence of nitro groups at the 3 and 5 positions of the benzamide ring and a morpholine ring attached via a propyl chain

Preparation Methods

The synthesis of N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of the morpholine ring. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration at the desired positions. Industrial production methods may involve large-scale nitration processes followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide ring can undergo electrophilic substitution reactions, particularly at positions ortho to the nitro groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the desired transformation. Major products formed from these reactions include amines, substituted benzamides, and various oxidized derivatives .

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The morpholine ring may interact with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3,5-dinitrobenzamide
  • N-(3-morpholinylpropyl)benzamide
  • 3-nitro-N-[3-(4-morpholinyl)propyl]benzamide

Properties

Molecular Formula

C14H18N4O6

Molecular Weight

338.32g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C14H18N4O6/c19-14(15-2-1-3-16-4-6-24-7-5-16)11-8-12(17(20)21)10-13(9-11)18(22)23/h8-10H,1-7H2,(H,15,19)

InChI Key

FZCKWSJUOILXJQ-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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